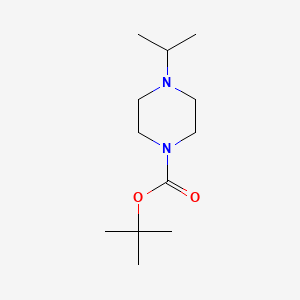

1-Boc-4-isopropylpiperazine

Descripción general

Descripción

It is commonly used as an intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 1-Boc-4-isopropylpiperazine typically involves the reaction of anhydrous piperazine with di-tert-butyl carbonate . This process selectively protects one nitrogen atom in piperazine, allowing the other amine group to react. Recent advancements have introduced more efficient synthetic routes using diethylamine as a starting material, which involves chlorination, Boc protection, and cyclization . This method results in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact, making it suitable for industrial applications .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of diethylamine as a starting material has been adopted in industrial settings due to its efficiency and environmental benefits .

Análisis De Reacciones Químicas

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to yield free piperazine derivatives:

Key applications:

- Deprotection enables further functionalization of the piperazine nitrogen for drug synthesis (e.g., fentanyl analogs) .

- Acidic cleavage preserves the isopropyl substituent’s stereochemistry .

Alkylation and Acylation Reactions

The secondary amine undergoes nucleophilic substitution with alkylating/acylating agents:

Mechanistic notes:

- Steric hindrance from the isopropyl group directs substitution to the less hindered N1 position .

- Boc protection prevents over-alkylation/acylation .

Cross-Coupling Reactions

The deprotected piperazine participates in transition-metal-catalyzed couplings:

Case study: Palladium-catalyzed carboamination with allyl bromides forms bicyclic piperazine derivatives (e.g., for kinase inhibitors) .

Oxidation and Reduction

Controlled oxidation/reduction modifies the piperazine ring:

Coordination Chemistry

The free amine forms stable complexes with transition metals:

| Metal Ion | Ligand Ratio | Application | Reference |

|---|---|---|---|

| Cu(II) | 1:2 | Catalytic oxidation studies | |

| Cd(II) | 1:1 | Luminescent materials | |

| Ni(II) | 1:1 | Suzuki-Miyaura coupling catalyst |

Critical Analysis of Reactivity

- Steric Effects : The isopropyl group at C4 reduces accessibility to the N4 position, favoring N1 reactions .

- Boc Stability : The Boc group remains intact under basic/neutral conditions but hydrolyzes in strong acids (e.g., TFA) .

- Pharmacological Relevance : N-aryl derivatives show antagonism at neuropeptide S receptors (IC50 = 12 nM) .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, with applications spanning medicinal chemistry (CNS modulators ), materials science (metal complexes ), and industrial catalysis .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Boc-4-isopropylpiperazine has the molecular formula and features a piperazine ring with an isopropyl group and a Boc protecting group. The Boc group is crucial for protecting the amine functionality during chemical reactions, allowing selective modifications to be made without affecting the nitrogen atom associated with the Boc group.

Pharmaceutical Applications

This compound plays a vital role in drug synthesis. It serves as an intermediate in the production of various pharmaceuticals, including:

- Antibiotics : The compound is utilized in synthesizing antibiotic agents through complex multi-step reactions.

- Anti-inflammatory Drugs : It acts as a precursor in creating compounds that exhibit anti-inflammatory properties.

- Antitumor Agents : Research indicates its application in synthesizing inhibitors targeting cancer cell proliferation, showcasing its potential in oncology .

Chemical Synthesis

The compound is frequently employed in organic synthesis due to its ability to undergo various reactions, including:

- Alkylation Reactions : The presence of the Boc group allows for selective alkylation of the piperazine nitrogen, leading to diverse derivatives that can be further modified for specific applications.

- Carboamination Reactions : As demonstrated in studies, this compound can be used in palladium-catalyzed carboamination reactions to produce enantiomerically enriched piperazines .

Industrial Applications

In addition to pharmaceutical uses, this compound finds applications across various industries:

- Dyes and Pigments : The compound is involved in synthesizing reactive dyes used extensively in textile manufacturing. Its catalytic properties enhance the efficiency of dye production processes .

- Agrochemicals : It serves as an intermediate in producing herbicides and insecticides, contributing to agricultural chemistry by improving crop protection methods .

Case Studies

Several studies highlight the effectiveness of this compound in different applications:

Mecanismo De Acción

The mechanism of action of 1-Boc-4-isopropylpiperazine involves its role as an intermediate in the synthesis of biologically active compounds . It does not exert direct biological effects but facilitates the formation of compounds that interact with specific molecular targets, such as D2 and 5-HT1A receptors . These interactions can lead to various pharmacological effects, including modulation of neurotransmitter activity .

Comparación Con Compuestos Similares

1-Boc-4-isopropylpiperazine is similar to other Boc-protected piperazine derivatives, such as:

1-Boc-piperazine: Used as an intermediate in the synthesis of various pharmaceuticals.

1-Boc-4-methylpiperazine: Another Boc-protected piperazine derivative with similar applications.

The uniqueness of this compound lies in its specific structural modifications, which enhance its suitability for synthesizing compounds with dual receptor affinities and other biologically active molecules .

Actividad Biológica

1-Boc-4-isopropylpiperazine is a piperazine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an isopropyl group at the fourth position of the piperazine ring. This compound has garnered significant interest in pharmaceutical research due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: CHNO

- Molecular Weight: Approximately 228.33 g/mol

- Structural Features:

- Boc Group: Provides steric protection and allows for selective reactions.

- Isopropyl Substituent: Enhances lipophilicity, improving cell membrane permeability.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Piperazine ring with Boc and isopropyl | Altered spatial configuration affecting reactivity |

| 1-Boc-3-isopropylpiperazine | Isomer with isopropyl at third position | Different biological activity due to stereochemistry |

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound's effects are mediated through binding to these targets, leading to alterations in cellular processes and physiological responses.

Potential Targets:

- Enzymes: Inhibition of enzymes related to neurotransmitter systems.

- Receptors: Interaction with GABA receptors may lead to neuropharmacological effects.

Biological Activity

This compound has been investigated for various biological activities, including:

1. Antimicrobial Properties

Research has indicated potential antimicrobial activity, suggesting that this compound may inhibit the growth of specific bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways.

2. Anticancer Activity

Preliminary studies suggest that derivatives of piperazine, including this compound, exhibit anticancer properties by inducing apoptosis in cancer cells. Specific pathways affected include those involved in cell proliferation and survival.

3. Neuropharmacological Effects

The compound's ability to cross the blood-brain barrier due to its lipophilicity positions it as a candidate for treating central nervous system disorders. Its interactions with neurotransmitter systems could lead to anxiolytic or antidepressant effects.

Study 1: Enzyme Inhibition

A study focused on the inhibition of acetylcholinesterase (AChE) by various piperazine derivatives found that the branched isopropyl substituent significantly enhanced AChE inhibition compared to simpler structures. This suggests that this compound may have similar efficacy in modulating cholinergic activity, which is crucial for cognitive function and memory .

Study 2: Antimycobacterial Activity

Inhibitory effects on Mycobacterium tuberculosis ATP synthase were observed with piperazine derivatives, indicating a potential role for this compound in tuberculosis treatment strategies . This aligns with the broader interest in developing new antimycobacterial agents from known scaffolds.

Propiedades

IUPAC Name |

tert-butyl 4-propan-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-10(2)13-6-8-14(9-7-13)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMBNBXUPNOYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441774 | |

| Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741287-46-7 | |

| Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.